Lipophilicity-Driven Membrane Permeability Differentiation Versus the Des-Bromo Analogue
The target compound exhibits a calculated logP of 2.69 and logD₇.₄ of 2.69, reflecting the lipophilic contribution of the 4-bromophenyl substituent . The des-bromo analogue 2-phenyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide (calculated logP ≈ 1.9–2.1 based on fragment-additivity models) is approximately 0.5–0.8 log units less lipophilic. This difference translates to a predicted 3- to 6-fold reduction in n-octanol/water partition coefficient, which directly impacts passive membrane permeability and intracellular target access. For cell-based assays requiring cytoplasmic or nuclear target engagement, the brominated compound is expected to achieve higher intracellular free fraction at matched extracellular concentrations.
| Evidence Dimension | Calculated logP (n-octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.69; logD₇.₄ = 2.69 |
| Comparator Or Baseline | 2-Phenyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide: predicted logP ≈ 1.9–2.1 (fragment-additivity estimate; no experimental value available) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.8 (brominated vs. des-bromo) |
| Conditions | Calculated using ChemAxon-derived algorithms; vendor QC datasheet |
Why This Matters
A logP difference of 0.5–0.8 log units is sufficient to shift a compound across critical permeability thresholds in Caco-2 and PAMPA assays, making the brominated compound the preferred choice when intracellular target access or blood–brain barrier penetration is desired.
